molecular formula C13H11N7O3S2 B2900307 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034462-64-9

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B2900307
CAS RN: 2034462-64-9
M. Wt: 377.4
InChI Key: YCOUZDSJZHQKQA-UHFFFAOYSA-N
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Description

The compound contains several notable functional groups, including a 1-methyl-1H-pyrazol-4-yl group, a 1,2,4-oxadiazol-5-yl group, and a benzo[c][1,2,5]thiadiazole-4-sulfonamide group . These groups are common in many biologically active compounds and could contribute to the compound’s properties and activities .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the aromatic rings. The different heterocyclic rings present in the compound (pyrazole, oxadiazole, and thiadiazole) could contribute to its chemical reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the different functional groups present. For example, the sulfonamide group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance its water solubility .

Scientific Research Applications

Herbicidal Applications

These compounds could be utilized in the development of herbicides for agricultural purposes.

Each of these applications would require further research and development to fully realize the potential of this compound in scientific research and practical applications. The provided links lead to studies and articles that delve deeper into these topics .

Future Directions

Future research could focus on elucidating the compound’s biological activity, optimizing its synthesis, and assessing its safety profile. It could also involve the design and synthesis of analogs to enhance its activity or reduce potential side effects .

properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N7O3S2/c1-20-7-8(5-14-20)13-16-11(23-17-13)6-15-25(21,22)10-4-2-3-9-12(10)19-24-18-9/h2-5,7,15H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOUZDSJZHQKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

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